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Compound of Interest

Compound Name: N-Methyltrimethylacetamide

Cat. No.: B1295385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Methyltrimethylacetamide (also known as N,2,2-trimethylpropanamide). This document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with detailed experimental protocols to aid in the replication and verification of

these findings.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for N-
Methyltrimethylacetamide (CAS No: 6830-83-7; Molecular Formula: C₆H₁₃NO; Molecular

Weight: 115.17 g/mol )[1].

¹H NMR Data
The ¹H NMR spectrum for N-Methyltrimethylacetamide is available from sources such as

Sigma-Aldrich[1]. The expected signals are outlined below.
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

N-CH₃ (Not available) (Not available) 3H

C(CH₃)₃ (Not available) (Not available) 9H

NH (Not available) (Not available) 1H

¹³C NMR Data
The ¹³C NMR spectrum for N-Methyltrimethylacetamide has been reported by Frinton

Laboratories[1]. The expected carbon environments are listed below.

Carbon Atom Chemical Shift (δ, ppm)

C=O (Not available)

N-CH₃ (Not available)

C(CH₃)₃ (Not available)

C(CH₃)₃ (Not available)

Mass Spectrometry (GC-MS) Data
Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is

available from the NIST Mass Spectrometry Data Center. The top three peaks by m/z are

noted[1].

m/z Relative Intensity Fragment

57 Most Abundant (Not available)

41 2nd Highest (Not available)

58 3rd Highest (Not available)

Infrared (IR) Spectroscopy Data
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FTIR and ATR-IR spectra for N-Methyltrimethylacetamide have been provided by Bio-Rad

Laboratories, with the sample sourced from Alfa Aesar, Thermo Fisher Scientific[1]. Key

expected absorptions for the amide functional group are listed.

Functional Group Characteristic Absorption (cm⁻¹)

N-H Stretch 3500 - 3300

C=O Stretch (Amide I) 1680 - 1630

N-H Bend (Amide II) 1640 - 1550

C-N Stretch 1400 - 1000

Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Accurately weigh approximately 5-10 mg of N-Methyltrimethylacetamide for ¹H NMR and

20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

To ensure a homogeneous solution, gently vortex or sonicate the mixture.

If required for quantitative analysis, add a known amount of an internal standard (e.g.,

tetramethylsilane, TMS).
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Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For ¹³C NMR, acquire the spectrum with proton decoupling. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the solvent residual peak or the internal standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the

corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Methyltrimethylacetamide by

measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small amount of the solid N-Methyltrimethylacetamide sample directly onto the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of N-Methyltrimethylacetamide (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal or the KBr press without the

pellet.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise

ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups and vibrational modes.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-
Methyltrimethylacetamide.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1295385?utm_src=pdf-body
https://www.benchchem.com/product/b1295385?utm_src=pdf-body
https://www.benchchem.com/product/b1295385?utm_src=pdf-body
https://www.benchchem.com/product/b1295385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Prepare a dilute solution of N-Methyltrimethylacetamide in a volatile organic solvent (e.g.,

methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration suitable for the instrument (typically

in the µg/mL to ng/mL range).

Sample Introduction (GC-MS):

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.

The GC will separate the components of the sample, and the eluent will be introduced

directly into the ion source of the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information about the molecule.

Visualizations
The following diagrams illustrate the structure of N-Methyltrimethylacetamide and a

conceptual workflow for its spectroscopic analysis.
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Caption: Molecular structure of N-Methyltrimethylacetamide.

Spectroscopic Analysis Workflow

N-Methyltrimethylacetamide Sample
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(¹H, ¹³C)

IR Spectroscopy
(FTIR/ATR)

Mass Spectrometry
(GC-MS)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: Conceptual workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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